2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-methylacetamide
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Overview
Description
2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-methylacetamide is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology .
Mechanism of Action
Target of Action
Similar compounds have been known to targetcAMP-dependent protein kinase catalytic subunit alpha and cAMP-dependent protein kinase inhibitor alpha . These proteins play crucial roles in various cellular processes, including the regulation of metabolism, gene expression, cell proliferation, and cell death .
Mode of Action
Based on its structural similarity to other pyrimidine derivatives, it is plausible that it interacts with its targets by binding to their active sites, thereby modulating their activity . This interaction could lead to changes in the phosphorylation state of the targets, altering their function and resulting in downstream effects .
Biochemical Pathways
Given its potential targets, it may influence pathways related tocellular signaling , gene expression , and cell cycle regulation . The compound’s effect on these pathways could lead to changes in cell behavior, potentially contributing to its therapeutic effects .
Pharmacokinetics
Similar compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties . These properties, along with the compound’s potential lipophilicity , could influence its bioavailability and overall pharmacological profile.
Result of Action
Similar compounds have shown pharmacodynamic knockdown of phosphorylation of akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model . This suggests that the compound could have potential anticancer effects.
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s stability and its interaction with its targets
Biochemical Analysis
Biochemical Properties
The compound 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-methylacetamide is known to interact with various enzymes and proteins. It has been found to inhibit the activity of protein kinase B (Akt), a key enzyme involved in cell signaling pathways . This interaction is believed to be ATP-competitive, suggesting that the compound may bind to the ATP-binding site of the enzyme .
Cellular Effects
In cellular contexts, 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-methylacetamide has been shown to influence cell function by modulating cell signaling pathways. Specifically, it has been observed to cause a pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers . This suggests that the compound may have a significant impact on cellular metabolism and gene expression.
Molecular Mechanism
At the molecular level, 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-methylacetamide exerts its effects through binding interactions with biomolecules and changes in gene expression. As mentioned earlier, it is known to inhibit Akt, a key enzyme in cell signaling pathways . This inhibition is likely to result in changes in the phosphorylation state of downstream targets, thereby altering their activity and potentially leading to changes in gene expression.
Temporal Effects in Laboratory Settings
It has been noted that compounds containing similar structures have demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties .
Dosage Effects in Animal Models
In animal models, the effects of 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-methylacetamide have been observed to vary with dosage. After oral dosing, it has been shown to inhibit tumor growth in a breast cancer xenograft model
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-methylacetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with 4-chlorobenzaldehyde, followed by further functionalization to introduce the sulfanyl and N-methylacetamide groups .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core or the sulfanyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antiviral, and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have a similar fused ring system and are also studied for their anticancer properties.
Uniqueness
2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-methylacetamide is unique due to the presence of the sulfanyl and N-methylacetamide groups, which can enhance its biological activity and selectivity compared to other similar compounds .
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5OS/c1-16-12(21)7-22-14-11-6-19-20(13(11)17-8-18-14)10-4-2-9(15)3-5-10/h2-6,8H,7H2,1H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDSGPHHNBSMFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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